6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitrile group, a methyl group, and a piperidine ring linked to a pyrimidine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperidine.
Linking the Pyrimidine Moiety: The pyrimidine moiety is linked to the piperidine ring via an ether linkage, typically through a Williamson ether synthesis involving an alkoxide and a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-{4-[(pyrrolidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile
- 6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-3-carbonitrile
- 6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-3-carbonitrile
Uniqueness
The uniqueness of 6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile lies in its specific substitution pattern and the presence of both pyridine and pyrimidine moieties. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-methyl-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H19N5O/c1-13-3-4-15(11-18)16(21-13)22-9-5-14(6-10-22)12-23-17-19-7-2-8-20-17/h2-4,7-8,14H,5-6,9-10,12H2,1H3 |
InChI Key |
ADASSQXULUZCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.